(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride
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Overview
Description
(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride is a chemical compound that features a cyclopentane ring substituted with a 4-bromopyrazolyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the amine and bromopyrazole groups.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromopyrazole moiety, potentially converting it to a pyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to pyrazole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amine group can form ionic bonds with negatively charged sites on proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Chloropyrazol-1-yl)cyclopentan-1-amine;hydrochloride
- (1R,2S)-2-(4-Fluoropyrazol-1-yl)cyclopentan-1-amine;hydrochloride
Uniqueness
Compared to its analogs, (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride exhibits unique reactivity due to the presence of the bromine atom, which is more reactive in substitution reactions
Properties
IUPAC Name |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-6-4-11-12(5-6)8-3-1-2-7(8)10;/h4-5,7-8H,1-3,10H2;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXOYWHPXCQZET-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=C(C=N2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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